4-amino-N-(4-ethoxyphenyl)-2-(thiomorpholin-4-yl)pyrimidine-5-carboxamide
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Overview
Description
4-amino-N-(4-ethoxyphenyl)-2-(thiomorpholin-4-yl)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4-ethoxyphenyl)-2-(thiomorpholin-4-yl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Introduction of the thiomorpholine group: This step might involve nucleophilic substitution reactions where a thiomorpholine derivative is introduced to the pyrimidine core.
Attachment of the ethoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.
Final functionalization: The amino and carboxamide groups are introduced through amination and amidation reactions, respectively.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are carefully selected to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiomorpholine sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings or the pyrimidine core.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-amino-N-(4-ethoxyphenyl)-2-(thiomorpholin-4-yl)pyrimidine-5-carboxamide would depend on its specific biological target. Generally, such compounds might:
Bind to enzymes: Inhibiting their activity by occupying the active site.
Interact with receptors: Modulating signal transduction pathways.
Affect cellular processes: Influencing cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(4-methoxyphenyl)-2-(thiomorpholin-4-yl)pyrimidine-5-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.
4-amino-N-(4-ethoxyphenyl)-2-(piperidin-4-yl)pyrimidine-5-carboxamide: Similar structure with a piperidine ring instead of a thiomorpholine ring.
Uniqueness
The unique combination of functional groups in 4-amino-N-(4-ethoxyphenyl)-2-(thiomorpholin-4-yl)pyrimidine-5-carboxamide might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds. For instance, the presence of the thiomorpholine ring could influence its binding affinity to certain biological targets or its solubility properties.
Properties
Molecular Formula |
C17H21N5O2S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-amino-N-(4-ethoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C17H21N5O2S/c1-2-24-13-5-3-12(4-6-13)20-16(23)14-11-19-17(21-15(14)18)22-7-9-25-10-8-22/h3-6,11H,2,7-10H2,1H3,(H,20,23)(H2,18,19,21) |
InChI Key |
HPCFIFSYMIKCEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCSCC3 |
Origin of Product |
United States |
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